molecular formula C10H9BrO B8733229 1-(4-Bromophenyl)-2-methyl-2-propenone

1-(4-Bromophenyl)-2-methyl-2-propenone

Cat. No.: B8733229
M. Wt: 225.08 g/mol
InChI Key: JBABXKFMMMDQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-2-methyl-2-propenone is an organic compound that belongs to the class of bromobenzenes It is characterized by a bromine atom attached to the benzene ring and a methacryloyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-methyl-2-propenone typically involves the bromination of 1-methacryloylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to ensure selective bromination at the para position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is monitored using spectroscopic techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methacryloyl group can undergo oxidation to form corresponding carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 4-bromo-1-methylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.

Major Products Formed

    Substitution: Products include 4-substituted methacryloylbenzenes.

    Oxidation: Products include 4-bromo-1-methacryloylbenzoic acid.

    Reduction: Products include 4-bromo-1-methylbenzene.

Scientific Research Applications

1-(4-Bromophenyl)-2-methyl-2-propenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-methyl-2-propenone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methacryloyl group can undergo polymerization reactions. These interactions are mediated by the compound’s ability to form covalent bonds with nucleophiles or electrophiles, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: Similar in structure but with a methoxy group instead of a methacryloyl group.

    4-Bromobenzaldehyde: Contains an aldehyde group instead of a methacryloyl group.

    4-Bromo-1-methylbenzene: Lacks the methacryloyl group, having a methyl group instead.

Uniqueness

1-(4-Bromophenyl)-2-methyl-2-propenone is unique due to the presence of both a bromine atom and a methacryloyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and material science.

Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

1-(4-bromophenyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C10H9BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3

InChI Key

JBABXKFMMMDQNC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromobenzene (0.5 mL), methacryloyl chloride (110 mg), and aluminium chloride (150 mg) were reacted in dichloromethane (1.5 mL) at from −20° C. to room temperature for 4 hours. The resultant was treated in the same manner as described in Example 1 to obtain the title compound (1207 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

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